molecular formula C6H9ClN4O3S B14811438 2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetohydrazide

2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetohydrazide

Cat. No.: B14811438
M. Wt: 252.68 g/mol
InChI Key: IGTBPIWBQOAPNO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

. The general synthetic route can be summarized as follows:

    Sulfonylation: 4-chloro-1H-pyrazole is reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.

    Hydrazide Formation: The sulfonylated intermediate is then reacted with hydrazine hydrate to introduce the acetohydrazide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1H-pyrazole: A precursor in the synthesis of 2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetohydrazide.

    Sulfonylated Pyrazoles: Compounds with similar sulfonyl groups attached to the pyrazole ring.

    Acetohydrazides: Compounds with similar acetohydrazide moieties.

Uniqueness

This compound is unique due to the combination of the pyrazole ring, sulfonyl group, and acetohydrazide moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C6H9ClN4O3S

Molecular Weight

252.68 g/mol

IUPAC Name

2-[(4-chloropyrazol-1-yl)methylsulfonyl]acetohydrazide

InChI

InChI=1S/C6H9ClN4O3S/c7-5-1-9-11(2-5)4-15(13,14)3-6(12)10-8/h1-2H,3-4,8H2,(H,10,12)

InChI Key

IGTBPIWBQOAPNO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CS(=O)(=O)CC(=O)NN)Cl

Origin of Product

United States

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